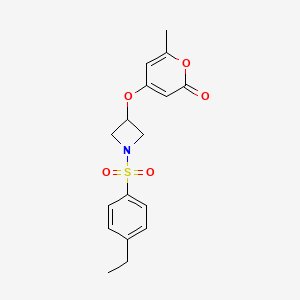

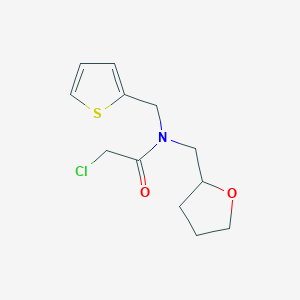

![molecular formula C26H19NO6S B2611202 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 384363-02-4](/img/structure/B2611202.png)

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C26H19NO6S and its molecular weight is 473.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant Activity

A study involving the preparation and characterization of a derivative similar to "3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate" demonstrated significant antioxidant activities. The derivative exhibited high scavenging activity against stable DPPH radical, showcasing its potential as an antioxidant comparable to vitamin C at certain concentrations (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antimicrobial Activity and Coating Applications

Research on coumarin-thiazole derivatives highlighted their antimicrobial properties when incorporated into polymers. A specific study on a coumarin-thiazole derivative incorporated into a polyurethane varnish demonstrated very good antimicrobial effects against several microorganisms. This suggests its utility in creating antimicrobial surfaces for various applications, including medical devices and sanitary products (El‐Wahab et al., 2014).

Synthesis and Characterization of Novel Compounds

Several studies have focused on the synthesis and characterization of novel compounds based on the benzo[d]thiazol and chromenyl moieties. These efforts aim to explore the compounds' structural and electronic properties, contributing to the development of new materials and chemicals with potential applications in various industries, including pharmaceuticals and electronics (Dao et al., 2018).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and investigated for their potential as chemosensors for cyanide anions. These compounds exhibit a change in color and fluorescence upon interaction with cyanide, indicating their application in environmental monitoring and safety (Wang et al., 2015).

Eco-Friendly Synthesis and Anticancer Activity

Research has also explored the eco-friendly synthesis of thiadiazoles based on benzofuran and chromone moieties. Selected compounds were evaluated for anticancer activity, indicating the potential for developing new therapeutic agents (Abdel‐Aziem, El-Sawy, & Kirsch, 2020).

Mécanisme D'action

Target of Action

Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities and are often used in drug discovery . They have been reported to have anti-tubercular properties, suggesting that they might target Mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets .

Result of Action

The molecular and cellular effects of this compound would depend on its specific target and mode of action. For example, if it targets a bacterial enzyme, it might inhibit the growth of the bacteria .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to interact with DNA and strongly inhibit topoisomerase I (Topo I) . This suggests that 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate may also interact with DNA and other biomolecules in a similar manner.

Cellular Effects

It has been suggested that thiazole derivatives can induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis . These effects could potentially be observed with this compound as well.

Molecular Mechanism

Based on the known interactions of thiazole derivatives, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO6S/c1-14-19(33-26(29)15-8-10-20(30-2)21(12-15)31-3)11-9-16-23(28)17(13-32-24(14)16)25-27-18-6-4-5-7-22(18)34-25/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCJXVYMFVOEPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)

![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)

![3-(6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2611125.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)

![N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611134.png)

![N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2611139.png)